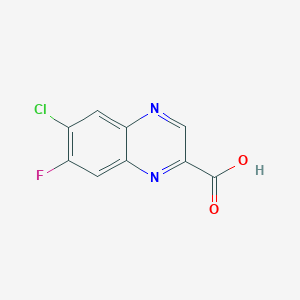
6-Chloro-7-fluoro-quinoxaline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-fluoro-quinoxaline-2-carboxylic acid: is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a quinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-fluoro-quinoxaline-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoxaline ring, which can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.
Halogenation: The introduction of chlorine and fluorine atoms is carried out through halogenation reactions. Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride, while fluorination can be performed using reagents like elemental fluorine or hydrogen fluoride.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 6-Chloro-7-fluoro-quinoxaline-2-carboxylic acid is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with specific biological targets.
Industry: In the materials science field, the compound is explored for its potential use in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 6-Chloro-7-fluoro-quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
- 6-Chloro-7-fluoro-quinoline-2-carboxylic acid
- 6-Chloro-7-fluoro-quinoxaline
- 7-Fluoro-quinoxaline-2-carboxylic acid
Comparison: 6-Chloro-7-fluoro-quinoxaline-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the quinoxaline ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C9H4ClFN2O2 |
|---|---|
分子量 |
226.59 g/mol |
IUPAC名 |
6-chloro-7-fluoroquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H4ClFN2O2/c10-4-1-6-7(2-5(4)11)13-8(3-12-6)9(14)15/h1-3H,(H,14,15) |
InChIキー |
UBUFAMOQIVWKSY-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1F)Cl)N=CC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


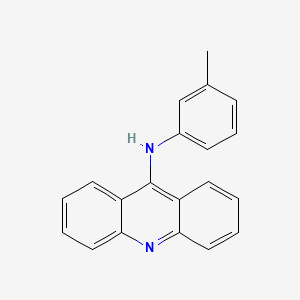

![(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate](/img/structure/B11714718.png)
![1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine](/img/structure/B11714721.png)
![2-(4-fluorophenoxy)-N'-[(E)-(5-fluorothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11714731.png)
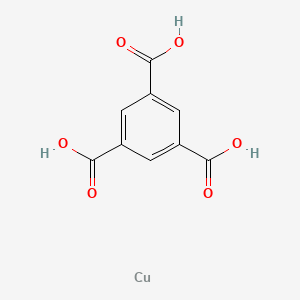
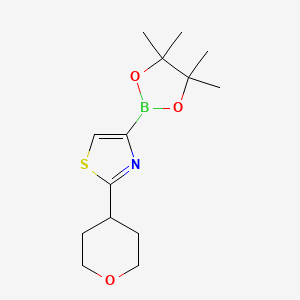
![3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-phenylmethylidene]propanehydrazide](/img/structure/B11714743.png)
![3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11714746.png)
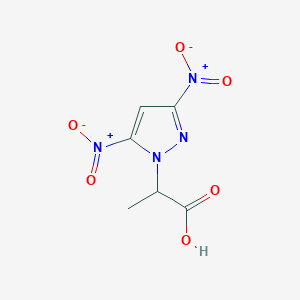
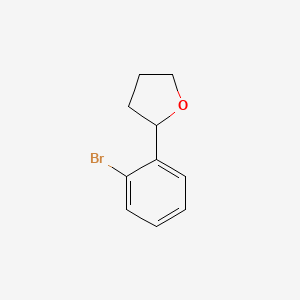
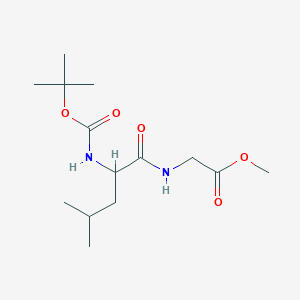
![methyl 2-[5-(2-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B11714769.png)
![3,5-dichloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714783.png)
